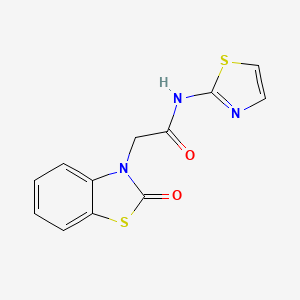![molecular formula C27H27NO4 B15024452 (E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline](/img/structure/B15024452.png)
(E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-N-(2-METHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-N-(2-METHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the core cyclohepta[c]furan structure, followed by the introduction of ethoxyphenyl, methoxy, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methoxybenzene, and methoxyphenylboronic acid, under conditions such as palladium-catalyzed cross-coupling reactions and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-N-(2-METHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, aminated, and alkylated products.
Applications De Recherche Scientifique
(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-N-(2-METHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-N-(2-METHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(4E)-1-(4-ETHOXYPHENYL)-4-(4-METHOXYBENZYLIDENE)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE
- **(4E)-5-(4-ETHOXYPHENYL)-1-(FURAN-2-YLMETHYL)-4-[HYDROXY-(4-METHOXYPHENYL)METHYLIDENE]PYRROLIDINE-2,3-DIONE
Uniqueness
What sets (4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-N-(2-METHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE apart is its unique cyclohepta[c]furan core, which imparts distinct chemical properties and potential for diverse applications. Its structural complexity and functional group diversity make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C27H27NO4 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
6-(4-ethoxyphenyl)-4-methoxy-N-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-imine |
InChI |
InChI=1S/C27H27NO4/c1-6-31-21-13-11-19(12-14-21)20-15-23(28-22-9-7-8-10-24(22)29-4)26-17(2)32-18(3)27(26)25(16-20)30-5/h7-16H,6H2,1-5H3 |
Clé InChI |
BBJXKPFUBYWUQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3OC)C4=C(OC(=C4C(=C2)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)[4-(3-methylbutoxy)phenyl]methanone](/img/structure/B15024373.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide](/img/structure/B15024394.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024402.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide}](/img/structure/B15024407.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B15024409.png)
![2-[(4-Carboxyhexanoyl)amino]benzoic acid](/img/structure/B15024414.png)
![(2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15024415.png)
![N-(2,4-dimethylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024421.png)

![6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B15024429.png)
![methyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B15024439.png)
![6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-pentyl-1-phenylpyrimidin-4(1H)-one](/img/structure/B15024444.png)
![[6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](pyrrolidin-1-yl)methanone](/img/structure/B15024445.png)

